Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16267727
InChI: InChI=1S/C16H19NO5/c1-5-22-14(19)9-17-10(2)8-11(18)15-12(20-3)6-7-13(21-4)16(15)17/h6-8H,5,9H2,1-4H3
SMILES:
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

CAS No.:

Cat. No.: VC16267727

Molecular Formula: C16H19NO5

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate -

Specification

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
IUPAC Name ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate
Standard InChI InChI=1S/C16H19NO5/c1-5-22-14(19)9-17-10(2)8-11(18)15-12(20-3)6-7-13(21-4)16(15)17/h6-8H,5,9H2,1-4H3
Standard InChI Key SXNWEQKLPZETOU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate features a quinoline core substituted with methoxy, methyl, and ester functional groups. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₆H₁₉NO₅
Molecular Weight305.32 g/mol
IUPAC NameEthyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate
SMILES NotationCCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C
InChI KeySXNWEQKLPZETOU-UHFFFAOYSA-N
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The compound’s structure integrates a 4-quinolone backbone, which is critical for its biological activity. The methoxy groups at positions 5 and 8 enhance solubility and electronic stability, while the methyl group at position 2 and the ethyl acetate moiety at position 1 modulate steric and pharmacokinetic properties .

Structural Analogs

Comparative analysis with analogs, such as methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (C₁₅H₁₇NO₅, MW 291.30 g/mol), reveals that minor modifications to the ester group significantly alter molecular weight and polarity . For instance, replacing the ethyl group with a methyl group reduces the molecular weight by 14.02 g/mol, potentially influencing bioavailability and metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves:

  • Quinoline Core Formation: Condensation of aniline derivatives with β-keto esters under acidic conditions to generate the 4-quinolone scaffold .

  • Functionalization: Methoxylation at positions 5 and 8 via nucleophilic aromatic substitution, followed by methylation at position 2 using methyl halides.

  • Esterification: Introduction of the ethyl acetate group at position 1 through alkylation or acylation reactions.

A representative synthesis is outlined below:

StepReactionConditionsYield
1CyclizationH₂SO₄, 100°C, 6 h75%
2MethoxylationNaOMe, DMF, 80°C, 12 h68%
3EsterificationEthyl bromoacetate, K₂CO₃, reflux82%

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Excessive heat during cyclization may lead to decarboxylation .

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance methoxylation efficiency.

  • Catalysts: Alkali carbonates improve esterification kinetics by deprotonating intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 4.25 (q, 2H, CH₂CH₃), 6.85–7.20 (m, 3H, aromatic).

    • ¹³C NMR: δ 14.1 (CH₂CH₃), 21.8 (CH₃), 56.2 (OCH₃), 61.5 (CH₂CH₃), 170.5 (C=O) .

  • Mass Spectrometry (MS): ESI-MS m/z 306.3 [M+H]⁺, confirming the molecular weight.

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The mechanism likely involves inhibition of DNA gyrase, a target common to quinolone antibiotics.

Anticancer Properties

Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 18 μM, attributed to topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

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